

# Application Notes: (1R,2R)-N-Boc-1,2-cyclohexanediamine in Asymmetric Synthesis

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## Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

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**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined diamine functionalities make it an excellent scaffold for the development of chiral ligands and organocatalysts. This document provides detailed application notes and protocols for two prominent uses of this compound and its derivatives: as an organocatalyst in the desymmetrization of prochiral cyclohexanones and as a precursor to a chiral nickel catalyst for enantioselective Michael additions.

## Organocatalytic Intramolecular Desymmetrization of Cyclohexanones

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** can be readily converted into a primary amine organocatalyst that effectively catalyzes the enantioselective intramolecular Michael addition of prochiral cyclohexanones bearing an  $\alpha,\beta$ -unsaturated ester. This reaction provides access to enantioenriched 2-azabicyclo[3.3.1]nonane derivatives, which are core structures in many alkaloid natural products.<sup>[1][2]</sup>

The catalyst, a Jacobsen-type thiourea derivative of (1R,2R)-1,2-diaminocyclohexane, promotes the reaction with high diastereoselectivity and enantioselectivity.

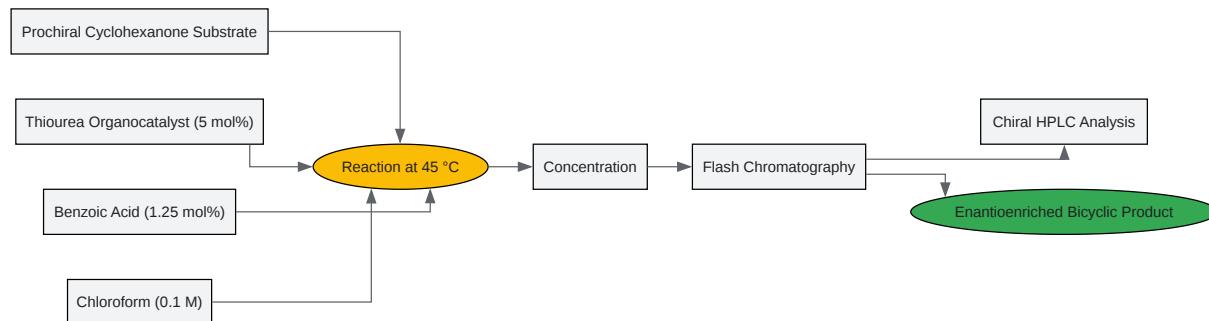
## Quantitative Data

Entry	Substrate	Product	Yield (%) <sup>[2]</sup>	ee (%) <sup>[2]</sup>
1	85	93		
2	82	90		
3	88	92		
4	90	96		
5	85	99		

## Experimental Protocol

General Procedure for the Organocatalytic Intramolecular Desymmetrization:<sup>[2]</sup>

- To a solution of the prochiral cyclohexanone substrate (1.0 equiv) in chloroform (0.1 M), add the (1R,2R)-cyclohexanediamine-derived thiourea organocatalyst (5 mol%) and benzoic acid (1.25 mol%).
- Stir the reaction mixture at 45 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[3.3.1]nonane product.
- Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.



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**Figure 1.** Experimental workflow for the organocatalytic desymmetrization of cyclohexanones.

## Chiral Nickel(II)-Catalyzed Enantioselective Michael Addition

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** serves as a precursor for the synthesis of **(1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine**, a chiral ligand that, when complexed with nickel(II) bromide, forms a highly effective catalyst for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.<sup>[3][4][5][6]</sup> This reaction is a powerful tool for the construction of chiral  $\gamma$ -nitro carbonyl compounds, which are valuable synthetic intermediates.  
<sup>[6]</sup>

## Quantitative Data

Entry	Nitroalkene	1,3-Dicarbonyl Compound	Yield (%) <sup>[6]</sup>	ee (%) <sup>[6]</sup>
1	Diethyl malonate	94	96	
2	Dibenzyl malonate	95	95	
3	Di-tert-butyl malonate	92	93	
4	Ethyl 2-oxocyclopentane-1-carboxylate	98	94 (9:1 dr)	
5	Ethyl 2-oxocyclohexane-1-carboxylate	97	92 (>20:1 dr)	

## Experimental Protocols

### Protocol 2.1: Synthesis of (1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine Ligand

This synthesis involves a two-step procedure from **(1R,2R)-N-Boc-1,2-cyclohexanediamine**: Boc-deprotection followed by reductive amination.

- **Boc Deprotection:** Dissolve **(1R,2R)-N-Boc-1,2-cyclohexanediamine** in a suitable solvent (e.g., dichloromethane or methanol) and add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain crude (1R,2R)-1,2-cyclohexanediamine.
- **Reductive Amination:** To a solution of (1R,2R)-1,2-cyclohexanediamine (1.0 equiv) in a suitable solvent (e.g., methanol or dichloroethane), add benzaldehyde (2.2 equiv). Stir the mixture at room temperature for 1-2 hours to form the di-imine intermediate. Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise and continue stirring until the reaction is complete (monitored by TLC). Quench the reaction, extract the

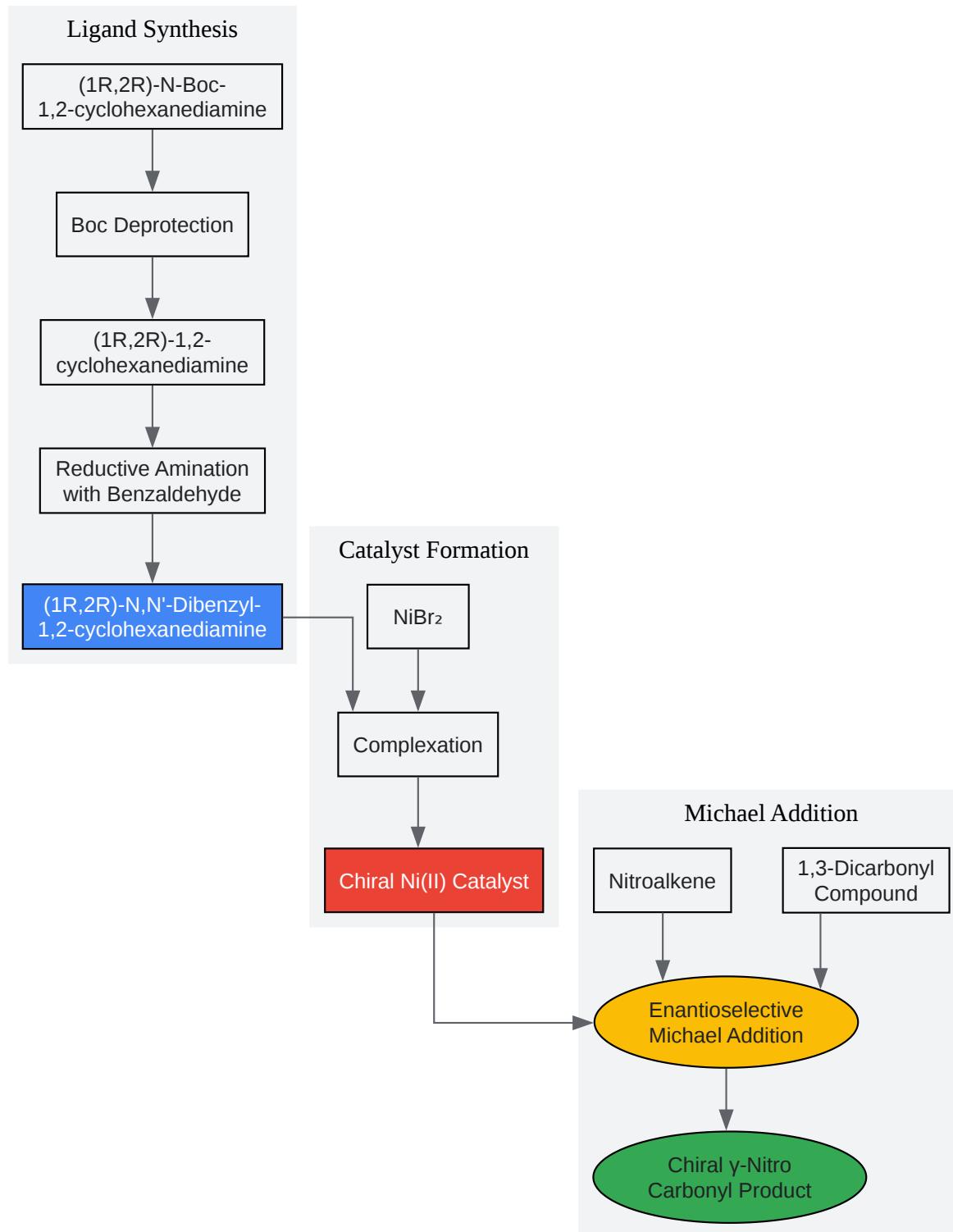
product, dry the organic layer, and purify by column chromatography to yield (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine.

Protocol 2.2: Preparation of the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br<sub>2</sub> Catalyst[6]

- In a glovebox, to a solution of anhydrous nickel(II) bromide (1.0 equiv) in ethanol, add a solution of (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine (2.0 equiv) in ethanol.
- Stir the resulting mixture at room temperature for 12 hours.
- The catalyst precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2.3: General Procedure for the Enantioselective Michael Addition[3][5][6]

- To a mixture of the nitroalkene (1.0 equiv) and the 1,3-dicarbonyl compound (1.5 equiv) in toluene (0.2 M), add the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br<sub>2</sub> catalyst (1-5 mol%).
- Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-48 hours).
- Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the Michael adduct.
- Determine the enantiomeric excess by chiral HPLC analysis.

[Click to download full resolution via product page](#)**Figure 2.** Logical relationship for the synthesis and application of the chiral Nickel(II) catalyst.

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